![molecular formula C21H18Cl2FN3O2 B2414738 1-(4-{[(4-fluorophenyl)sulfonyl]amino}benzoyl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide CAS No. 1251592-11-6](/img/structure/B2414738.png)

1-(4-{[(4-fluorophenyl)sulfonyl]amino}benzoyl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

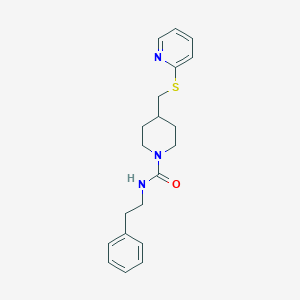

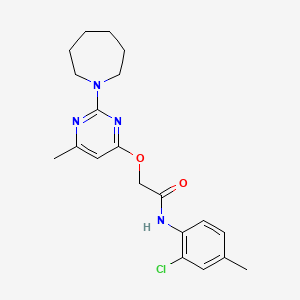

The molecule is a complex organic compound that contains several functional groups, including a piperidine ring, a benzoyl group, a sulfonyl group, and a tetrahydrofuran ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine ring, benzoyl group, sulfonyl group, and tetrahydrofuran ring would all contribute to the overall structure of the molecule .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the benzoyl group could undergo reactions typical of carbonyl compounds, while the piperidine ring could participate in reactions typical of amines .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar sulfonyl group could affect the compound’s solubility in different solvents .Scientific Research Applications

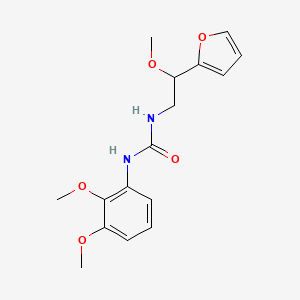

Benzamide Derivatives as Serotonin 4 Receptor Agonists

Benzamide derivatives, similar in structure to the specified compound, have been synthesized and evaluated for their impact on gastrointestinal motility. These compounds, including benzoyl, phenylsulfonyl, and benzylsulfonyl derivatives, have shown potential as novel prokinetic agents, especially in enhancing gastric emptying and increasing the frequency of defecation. This is attributed to their selective serotonin 4 (5-HT4) receptor agonist activity, which may offer new therapeutic approaches for gastrointestinal disorders with reduced side effects related to 5-HT3- and dopamine D2 receptor binding (Sonda et al., 2004). Similarly, another study focused on orally active benzamide derivatives, which showed potential in improving gastrointestinal motility, although issues with bioavailability were noted (Sonda et al., 2003).

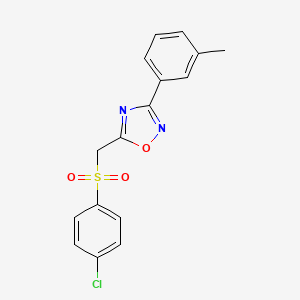

Antiproliferative Activities of Pyrazole-Sulfonamide Derivatives

A study on pyrazole-sulfonamide derivatives, structurally related to the compound , revealed promising antitumor activities. These compounds demonstrated selective effects against rat brain tumor cells (C6) and broad-spectrum antitumor activity comparable to commonly used anticancer drugs like 5-fluorouracil and cisplatin. This highlights the potential of such derivatives in cancer therapy (Mert et al., 2014).

Anti-Acetylcholinesterase Activity

A series of piperidine derivatives, including benzoyl derivatives, exhibited significant anti-acetylcholinesterase (anti-AChE) activity. This suggests their potential as therapeutic agents in conditions like Alzheimer’s disease. One particular compound in this series was identified as a potent inhibitor of acetylcholinesterase, with potential for development as an antidementia agent (Sugimoto et al., 1990).

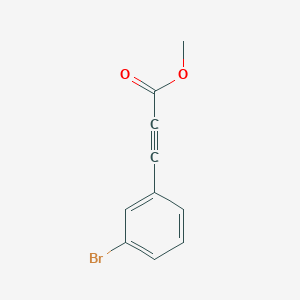

Synthesis of Aryl Carboxamido Sulfonic Acid Derivatives

Research into the chemoselective synthesis of aryl carboxamido sulfonic acid derivatives, which are key structures in modern organic synthesis, has demonstrated the importance of such compounds in various applications. The study developed an efficient and versatile method for preparing these derivatives, further expanding the scope of their use in medicinal chemistry (Yang et al., 2013).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18Cl2FN3O2/c1-11-15(22)4-3-13-20(11)26-18-6-7-27(9-14(18)21(13)29)10-19(28)25-12-2-5-17(24)16(23)8-12/h2-5,8H,6-7,9-10H2,1H3,(H,25,28)(H,26,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVKRCFWJDUSGSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1NC3=C(C2=O)CN(CC3)CC(=O)NC4=CC(=C(C=C4)F)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18Cl2FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Ethoxyphenyl)-3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]urea](/img/structure/B2414656.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(isoquinolin-1-yl)methanone](/img/structure/B2414659.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbutanamide](/img/structure/B2414661.png)

![2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2414662.png)

![Ethyl 2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2414665.png)

![N-(benzo[b]thiophen-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2414667.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2414674.png)

![ethyl 2-[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B2414678.png)